molecular formula C16H21BrS2 B15235478 3-Bromo-5,5'-DI-tert-butyl-2,2'-bithiophene

3-Bromo-5,5'-DI-tert-butyl-2,2'-bithiophene

Cat. No.: B15235478
M. Wt: 357.4 g/mol
InChI Key: PAXDXMURYNRYMX-UHFFFAOYSA-N
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Description

3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene is an organobromine compound that belongs to the class of bithiophenes It is characterized by the presence of bromine and tert-butyl groups attached to a bithiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene typically involves the bromination of 5,5’-DI-tert-butyl-2,2’-bithiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Substitution: Products include various functionalized bithiophenes depending on the substituent introduced.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 5,5’-DI-tert-butyl-2,2’-bithiophene.

Scientific Research Applications

3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene in various applications is largely dependent on its electronic structure and reactivity. In organic electronics, its conjugated system allows for efficient charge transport. In chemical reactions, the bromine atom serves as a reactive site for further functionalization, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,5’-DI-tert-butyl-2,2’-bithiophene is unique due to its bithiophene core, which imparts distinct electronic properties. This makes it particularly valuable in applications related to organic electronics and material science, where the conjugated system plays a crucial role in performance .

Properties

Molecular Formula

C16H21BrS2

Molecular Weight

357.4 g/mol

IUPAC Name

3-bromo-5-tert-butyl-2-(5-tert-butylthiophen-2-yl)thiophene

InChI

InChI=1S/C16H21BrS2/c1-15(2,3)12-8-7-11(18-12)14-10(17)9-13(19-14)16(4,5)6/h7-9H,1-6H3

InChI Key

PAXDXMURYNRYMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C2=C(C=C(S2)C(C)(C)C)Br

Origin of Product

United States

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